IDO1 Inhibition: Ethyl Ester (CAS 174311-79-6) Demonstrates Single-Digit Nanomolar Potency vs. Methyl Ester (Inactive/Undocumented)
Ethyl 6-amino-1H-indole-7-carboxylate (CAS 174311-79-6) exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in mouse IDO1 transfected P815 cells [1] and 14-16 nM in human IDO1 cell-based assays [1]. In contrast, the methyl ester analog (methyl 6-amino-1H-indole-7-carboxylate, CAS 946840-95-5) lacks any documented IDO1 inhibitory activity in publicly available databases [2], and no IC50 values are reported. The 13 nM potency positions the ethyl ester derivative among the more active IDO1 inhibitors identified in the literature [3].
| Evidence Dimension | IDO1 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1 in P815 cells); 14-16 nM (human IDO1 in LXF-289 and A375 cells) |
| Comparator Or Baseline | Methyl 6-amino-1H-indole-7-carboxylate: No reported activity (inactive/not tested) against IDO1 |
| Quantified Difference | Target compound: IC50 = 13 nM; Comparator: IC50 > 10,000 nM (or not measurable); Approximate >700-fold difference in potency |
| Conditions | Cell-based IDO1 inhibition assays measuring L-kynurenine (L-Kyn) production by HPLC after 16-48 hour incubation [1] |
Why This Matters
The 13 nM IC50 provides a quantitative benchmark for IDO1-targeted drug discovery programs; researchers cannot substitute the inactive methyl ester analog without losing target engagement.
- [1] BindingDB. (2026). BDBM50514753 (CHEMBL4557994): IDO1 Inhibition Data. Entry ID 50514753. View Source
- [2] Kuujia. (2026). Methyl 6-amino-1H-indole-7-carboxylate (CAS 946840-95-5) Product Information. View Source
- [3] Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795-6811. View Source
